4-(4-Bromophenyl)-4-oxobutanenitrile

Description

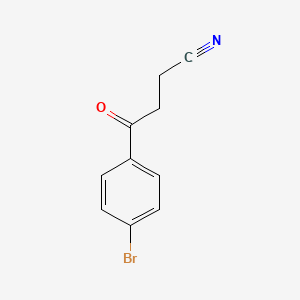

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGZSAQXYMVSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542228 | |

| Record name | 4-(4-Bromophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51765-77-6 | |

| Record name | 4-(4-Bromophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)-4-oxobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Bromophenyl)-4-oxobutanenitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(4-Bromophenyl)-4-oxobutanenitrile

This guide provides an in-depth exploration of 4-(4-Bromophenyl)-4-oxobutanenitrile, a versatile chemical intermediate of significant interest to researchers in synthetic organic chemistry and drug development. We will delve into its core chemical properties, spectroscopic profile, synthesis, reactivity, and safety considerations, offering field-proven insights and practical methodologies.

4-(4-Bromophenyl)-4-oxobutanenitrile, with CAS Number 51765-77-6, is a bifunctional molecule featuring a brominated aromatic ring, a ketone, and a nitrile group.[1][2] This unique combination of functional groups makes it a valuable building block for synthesizing more complex molecular architectures.[2] Its appearance is typically reported as beige crystals.[1]

The presence of the bromophenyl group enhances the compound's reactivity, providing a handle for various cross-coupling reactions, while the ketone and nitrile moieties offer sites for nucleophilic addition and other transformations.[1] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-bromophenyl)-4-oxobutanenitrile | [2] |

| CAS Number | 51765-77-6 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| Appearance | Beige Crystals / Solid | [1][3] |

| SMILES | C1=CC(=CC=C1C(=O)CCC#N)Br | [2] |

| InChI Key | UYGZSAQXYMVSOE-UHFFFAOYSA-N | [2][3] |

Structural Elucidation: A Spectroscopic Profile

Confirming the identity and purity of 4-(4-Bromophenyl)-4-oxobutanenitrile is paramount. While specific experimental spectra are not always published in detail, a robust profile can be predicted based on its functional groups. The following sections describe the expected spectroscopic data and provide standardized protocols for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm):

-

Aromatic Protons (Ar-H): Two sets of doublets are expected in the ~7.6-7.8 ppm and ~7.8-8.0 ppm range. These signals correspond to the protons on the 1,4-disubstituted benzene ring. The characteristic splitting pattern (two doublets, integrating to 2H each) is a hallmark of this substitution.

-

Methylene Protons alpha to Carbonyl (-CH₂-C=O): A triplet is anticipated around ~3.3 ppm. These protons are deshielded by the adjacent electron-withdrawing carbonyl group.

-

Methylene Protons alpha to Nitrile (-CH₂-CN): A triplet is expected around ~2.9 ppm. The deshielding effect of the nitrile group is slightly less pronounced than that of the ketone.

Predicted ¹³C NMR Data (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal in the downfield region, ~196-198 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals between ~128-136 ppm, including the carbon bearing the bromine atom (ipso-carbon), which will be shifted relative to the others.

-

Nitrile Carbon (C≡N): A characteristic signal around ~117-119 ppm.

-

Methylene Carbons (-CH₂-): Two signals are expected, one for the carbon adjacent to the carbonyl (~35 ppm) and one for the carbon adjacent to the nitrile (~15 ppm).

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-(4-Bromophenyl)-4-oxobutanenitrile in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

-

C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2250 cm⁻¹ . The presence of this peak is a strong indicator of the nitrile functional group.

-

C=O Stretch (Aryl Ketone): A strong, sharp peak around 1685 cm⁻¹ . Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ .

-

C-Br Stretch: A peak in the fingerprint region, typically between 600-500 cm⁻¹ .

Protocol 2: IR Spectrum Acquisition (ATR Method)

-

Background Scan: Record a background spectrum of the empty, clean attenuated total reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid 4-(4-Bromophenyl)-4-oxobutanenitrile powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data (Electron Impact, EI):

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks) of approximately 1:1 intensity ratio will be observed at m/z 237 and 239. This pattern is a definitive confirmation of a single bromine atom in the molecule.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of key groups, such as the cleavage of the acyl group (C₆H₄BrCO)⁺ at m/z 183/185 and the loss of the bromine atom.

Synthesis and Reactivity

4-(4-Bromophenyl)-4-oxobutanenitrile serves as a crucial intermediate, and understanding its synthesis and reactivity is key to its application.[2]

Representative Synthesis

A common synthetic route to compounds of this class involves the reaction of a substituted acetophenone with acrylonitrile or a related Michael acceptor. A plausible synthesis for this specific molecule is the Friedel-Crafts acylation of bromobenzene with succinic anhydride to form 4-(4-bromophenyl)-4-oxobutanoic acid, followed by conversion of the carboxylic acid to the nitrile. An alternative is the Michael addition of a cyanide source to a 4-bromo-chalcone.[5]

Diagram 1: Representative Synthetic Workflow

Caption: A generalized workflow for the synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile.

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three functional groups.

Diagram 2: Key Reactive Sites

Caption: Reactivity map showing the principal sites for chemical transformation.

-

Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a common strategy in drug discovery to build molecular diversity.

-

Ketone: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, converted to an alkene via the Wittig reaction, or used in aldol-type condensations.

-

Nitrile: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under acidic or basic conditions. Alternatively, it can be reduced to a primary amine, a common functional group in bioactive molecules.

Stability and Storage: The compound is a combustible solid.[3] For long-term stability, it should be stored in a cool, dry place, with recommended storage temperatures between 0 and 8 °C.[1]

Applications in Research and Development

The utility of 4-(4-Bromophenyl)-4-oxobutanenitrile stems from its role as a versatile synthetic intermediate.[1]

-

Drug Development: Its structure serves as a scaffold for building more complex molecules that target specific biological pathways. The ability to modify each of the three functional groups independently provides researchers with the flexibility to create libraries of compounds for screening.[2]

-

Synthetic Organic Chemistry: It is a key building block for heterocyclic synthesis, where the ketone and nitrile groups can participate in cyclization reactions to form pyridines, pyrimidines, and other ring systems.[2]

-

Material Science: The compound can be incorporated into polymers or coatings to enhance properties such as thermal stability or durability.[2]

-

Biochemical Research: It can be used to synthesize probes or inhibitors for studying enzyme interactions and metabolic pathways.[2]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazard Classification: Classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[3][6] The GHS pictogram is GHS07 (Exclamation mark).[3][6]

-

Handling Precautions:

-

First Aid Measures:

References

-

National Institutes of Health. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

PubChem. 2-(4-Bromophenyl)-4-oxobutanenitrile. [Link]

-

PubChem. 4-Oxobutanenitrile. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 4-(4-bromophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-bromophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to 4-(4-Bromophenyl)-4-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-Bromophenyl)-4-oxobutanenitrile, a versatile chemical intermediate. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the compound's synthesis, properties, and applications.

Introduction and Core Compound Identity

4-(4-Bromophenyl)-4-oxobutanenitrile, identified by the CAS Number 51765-77-6 , is a bifunctional molecule of significant interest in synthetic organic chemistry.[1] Its structure incorporates a brominated aromatic ring, a ketone, and a nitrile group, making it a valuable precursor for a range of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The presence of these distinct functional groups allows for selective chemical modifications, providing multiple avenues for molecular elaboration.

Table 1: Core Compound Identifiers

| Identifier | Value |

| CAS Number | 51765-77-6[1] |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | 4-(4-bromophenyl)-4-oxobutanenitrile[1] |

| SMILES | C1=CC(=CC=C1C(=O)CCC#N)Br[1] |

| InChI Key | UYGZSAQXYMVSOE-UHFFFAOYSA-N[1] |

Synthesis and Mechanistic Rationale

The most logical and well-established synthetic route to 4-(4-Bromophenyl)-4-oxobutanenitrile is a two-step process. This pathway is designed for efficiency and control, beginning with a classic Friedel-Crafts acylation, followed by the conversion of a carboxylic acid intermediate to the final nitrile product.

Step 1: Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride

The initial step involves the electrophilic aromatic substitution of bromobenzene with succinic anhydride. This reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Mechanism Rationale: The aluminum chloride coordinates with one of the carbonyl oxygens of succinic anhydride, rendering the other carbonyl carbon highly electrophilic. This acylium ion equivalent is then attacked by the electron-rich bromobenzene ring. Due to the ortho-, para-directing effect of the bromine atom and steric hindrance at the ortho position, the acylation predominantly occurs at the para position, leading to the formation of 4-(4-bromophenyl)-4-oxobutanoic acid.

Caption: Friedel-Crafts Acylation Workflow.

Step 2: Conversion of 4-(4-Bromophenyl)-4-oxobutanoic Acid to 4-(4-Bromophenyl)-4-oxobutanenitrile

The carboxylic acid intermediate is then converted to the target nitrile. A common and effective method involves a two-stage, one-pot procedure: formation of the primary amide followed by dehydration.

Mechanism Rationale: The carboxylic acid is first activated, for example, by conversion to its acid chloride using thionyl chloride (SOCl₂). This highly reactive intermediate readily reacts with ammonia (or ammonium hydroxide) to form the stable primary amide, 4-(4-bromophenyl)-4-oxobutanamide. Subsequent dehydration of this amide, using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), removes a molecule of water to yield the final nitrile product.

Caption: Conversion of Carboxylic Acid to Nitrile.

Experimental Protocols

The following protocols are based on well-established chemical transformations and are designed to be self-validating through the characterization of the intermediates and the final product.

Protocol 1: Synthesis of 4-(4-Bromophenyl)-4-oxobutanoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in a suitable anhydrous solvent like dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the suspension in an ice bath. Add bromobenzene (1.0 equivalent) to the stirred suspension.

-

Acylation: To this mixture, add succinic anhydride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, then gently reflux for 2-3 hours to ensure complete reaction.

-

Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes.

-

Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield 4-(4-bromophenyl)-4-oxobutanoic acid as a solid.

Protocol 2: Synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile

-

Amide Formation: In a fume hood, reflux a solution of 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 equivalent) in a suitable solvent like toluene with thionyl chloride (1.5 equivalents) for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride. In a separate flask, cool a solution of concentrated ammonium hydroxide in an ice bath. Carefully add the crude acid chloride dropwise to the stirred ammonium hydroxide solution. Stir for 1-2 hours while allowing the mixture to warm to room temperature.

-

Isolation of Amide: Collect the precipitated 4-(4-bromophenyl)-4-oxobutanamide by filtration, wash with cold water, and dry thoroughly.

-

Dehydration to Nitrile: In a dry flask, combine the dried amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in an appropriate solvent. Heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

Work-up and Purification: After cooling, carefully quench the reaction mixture with ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography or recrystallization.

Physicochemical and Spectroscopic Data

The identity and purity of 4-(4-Bromophenyl)-4-oxobutanenitrile must be confirmed through rigorous analysis.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Expected to be a solid, likely beige or off-white crystals. |

| Melting Point | Not consistently reported in the literature; requires experimental determination. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |

Spectroscopic Characterization (Predicted and Representative Data):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region, integrating to 2H each), and two triplets in the aliphatic region corresponding to the two methylene groups (-CH₂-CH₂-CN), each integrating to 2H.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon (~195-200 ppm), the nitrile carbon (~118-120 ppm), the carbons of the bromophenyl ring, and the two aliphatic carbons.

-

IR Spectroscopy: Key vibrational bands are expected for the carbonyl (C=O) stretch (around 1680-1700 cm⁻¹), the nitrile (C≡N) stretch (around 2240-2260 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.

Note: While vendor websites list the compound, publicly available, peer-reviewed experimental spectroscopic data is scarce. Researchers should perform their own full characterization to confirm the structure.

Applications in Research and Development

The unique trifunctional nature of 4-(4-Bromophenyl)-4-oxobutanenitrile makes it a highly valuable intermediate in several areas of chemical research.

Precursor for Pharmaceutical Scaffolds

This compound serves as a key building block for the synthesis of various heterocyclic and carbocyclic structures. The ketone and nitrile functionalities are particularly useful for constructing more complex molecular architectures.

Potential Intermediate for GABA Analogs

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. Analogs of GABA, such as phenibut and baclofen , are clinically significant drugs used to treat anxiety, spasticity, and other neurological conditions.[2] The carbon skeleton of 4-(4-Bromophenyl)-4-oxobutanenitrile is structurally related to these GABA analogs.

While direct, published synthetic routes for phenibut or baclofen starting from 4-(4-Bromophenyl)-4-oxobutanenitrile are not prominently documented, its structure suggests a high potential for such conversions. For instance, reduction of the ketone and nitrile groups, followed by appropriate chemical modifications, could lead to the core structure of these GABA analogs. This makes 4-(4-Bromophenyl)-4-oxobutanenitrile a compound of high interest for process development and the discovery of novel GABAergic agents.

Safety and Handling

Hazard Statements: Based on available data, this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental ingestion, seek immediate medical attention.

Conclusion

4-(4-Bromophenyl)-4-oxobutanenitrile is a strategically important chemical intermediate with a well-defined and accessible synthetic pathway. Its versatile functional groups offer multiple handles for further chemical transformations, making it a valuable tool for researchers in organic synthesis and drug discovery. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this compound, empowering scientists to leverage its full potential in their research endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13496887, 4-(4-bromophenyl)-4-oxobutanenitrile. Retrieved from [Link]

-

World Health Organization. (2021). Pre-Review Report: PHENIBUT. Retrieved from [Link]

-

Brieflands. (2010). Synthesis of Baclofen; an Alternative Approach. Retrieved from [Link]

Sources

4-(4-Bromophenyl)-4-oxobutanenitrile molecular weight

An In-Depth Technical Guide to 4-(4-Bromophenyl)-4-oxobutanenitrile: Properties, Synthesis, and Applications

Introduction

4-(4-Bromophenyl)-4-oxobutanenitrile is a bifunctional chemical compound of significant interest to the scientific community, particularly those in synthetic organic chemistry, drug development, and materials science. Structurally, it is characterized by a 4-bromophenyl ketone appended to a butanenitrile backbone. This unique arrangement of functional groups—a halogenated aromatic ring, a ketone, and a nitrile—renders it a highly versatile and valuable intermediate for the synthesis of more complex molecular architectures.

The bromophenyl moiety serves as a crucial handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The ketone offers a site for nucleophilic addition, reduction, or condensation reactions, while the nitrile group is a well-established pharmacophore and a precursor to other functional groups like amines and carboxylic acids.[1] This guide provides a comprehensive overview of its chemical properties, a detailed examination of a robust synthetic pathway with mechanistic insights, its applications in research, and essential safety protocols for its handling and storage.

Part 1: Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. It is important to note that while several commercial suppliers list the molecular weight of this compound as 212.06 g/mol , this corresponds to an incorrect empirical formula.[2] Based on its confirmed structure (NC-CH2-CH2-C(=O)-(C6H4Br)), the correct molecular formula is C10H8BrNO, yielding a molecular weight of approximately 238.08 g/mol . Researchers should use the correct molecular weight for all stoichiometric calculations.

Table 1: Core Properties of 4-(4-Bromophenyl)-4-oxobutanenitrile

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-bromophenyl)-4-oxobutanenitrile | [3] |

| CAS Number | 51765-77-6 | [3] |

| Molecular Formula | C10H8BrNO | Verified |

| Molecular Weight | 238.08 g/mol | Verified |

| Appearance | Solid | [2] |

| SMILES | O=C(C1=CC=C(Br)C=C1)CCC#N | [2] |

| InChI Key | UYGZSAQXYMVSOE-UHFFFAOYSA-N | [2][3] |

Spectroscopic Profile

While specific analytical data is not always provided by suppliers, the spectroscopic characteristics can be reliably predicted from its structure:

-

Infrared (IR) Spectroscopy: Expected to show strong, characteristic absorption bands for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹, the ketone (C=O) stretch at approximately 1685 cm⁻¹, and C-Br stretching in the 500-600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum should reveal two distinct triplets in the aliphatic region (approx. 2.8-3.4 ppm) corresponding to the two methylene (-CH₂-) groups of the butane chain. The aromatic region should show a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C-NMR: Key signals would include the nitrile carbon (approx. 119 ppm), the carbonyl carbon (approx. 197 ppm), and four distinct signals for the aromatic carbons.

-

Part 2: Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile involves a two-step process commencing with a Friedel-Crafts acylation, followed by functional group transformation to install the nitrile. This approach is reliable and utilizes readily available starting materials.

Experimental Protocol: A Two-Step Synthesis

Step 1: Friedel-Crafts Acylation to form 4-(4-bromophenyl)-4-oxobutanoic acid

-

To a stirred, cooled (0-5 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add succinic anhydride (1.0 equivalent) portion-wise.

-

Once the succinic anhydride has complexed with the Lewis acid, add bromobenzene (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting solid precipitate, 4-(4-bromophenyl)-4-oxobutanoic acid, is collected by filtration, washed with cold water and a non-polar solvent (e.g., hexane), and dried under vacuum.

Causality: The Friedel-Crafts acylation is a classic and efficient method for forming carbon-carbon bonds with aromatic rings. AlCl₃ acts as a powerful Lewis acid, activating the succinic anhydride electrophile for attack by the electron-rich bromobenzene ring. The acylation occurs preferentially at the para position due to the ortho,para-directing nature of the bromine atom and steric hindrance at the ortho positions.

Step 2: Conversion to 4-(4-Bromophenyl)-4-oxobutanenitrile

-

The crude 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 equivalent) is converted to its corresponding primary amide. A common method is to first form the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with aqueous ammonia.

-

The resulting amide is then dehydrated to the nitrile. Mix the crude amide with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA).

-

Heat the mixture gently under anhydrous conditions until the reaction is complete (monitored by IR spectroscopy, watching for the disappearance of the amide C=O and appearance of the C≡N stretch).

-

The reaction mixture is then worked up by careful addition to ice-water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the final product, which can be further purified by recrystallization or column chromatography.

Causality: This two-part conversion is a standard textbook transformation. Converting the carboxylic acid to a more reactive species like an acid chloride facilitates the formation of the primary amide. The subsequent dehydration step is a classic method for nitrile synthesis from primary amides.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound via Friedel-Crafts acylation.

Part 3: Applications in Research and Development

The utility of 4-(4-Bromophenyl)-4-oxobutanenitrile stems from its identity as a versatile chemical building block.[3][4] It serves as a foundational scaffold for constructing a wide range of molecules with potential biological activity or unique material properties.

Keystone Intermediate in Drug Discovery

This compound is particularly valuable in medicinal chemistry for generating libraries of novel compounds for screening.[4]

-

Cross-Coupling Reactions: The aryl bromide is a prime substrate for Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the systematic and efficient introduction of aryl, heteroaryl, alkyl, alkyne, and amine groups at the para-position, which is a common strategy for exploring structure-activity relationships (SAR).

-

Nitrile Group as a Pharmacophore: The nitrile group is present in numerous approved drugs.[1] It can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group or a halogen, or it can be positioned to interact with key residues in an enzyme's active site.[1]

-

Carbonyl and Methylene Modifications: The ketone can be readily reduced to a secondary alcohol, which can alter solubility and hydrogen bonding potential. The adjacent methylene group can be functionalized, or the entire keto-nitrile chain can be used to form heterocyclic rings like pyridines or pyrimidines.

Diagram of Synthetic Diversification

Caption: Potential diversification pathways from the core scaffold.

Other Applications

-

Materials Science: The compound can be incorporated into polymers or coatings to enhance properties like thermal stability or refractive index due to its aromatic and polar nature.[3][4]

-

Biochemical Research: It can be used as a starting point to synthesize specific enzyme inhibitors or molecular probes to investigate biological pathways.[3][4]

Part 4: Safety, Handling, and Storage

Proper handling of 4-(4-Bromophenyl)-4-oxobutanenitrile is essential to ensure laboratory safety. It is classified as acutely toxic if swallowed and can cause skin and eye irritation.[2][5]

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed. Causes skin and eye irritation. | [2][5] |

| Storage Class | 11: Combustible Solids | [2] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][6]

-

Eye Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[6][7]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat and appropriate protective clothing.[6][7]

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[5][7]

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[5][6]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[5][8]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present. If eye irritation persists, seek medical attention.[5][8]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6]

Storage

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture contamination and degradation.[5][6]

Conclusion

4-(4-Bromophenyl)-4-oxobutanenitrile is a chemical intermediate of considerable strategic value. Its well-defined structure, featuring three distinct and reactive functional groups, provides a robust platform for synthetic diversification. From its role as a core scaffold in the development of new pharmaceutical agents to its potential applications in materials science, this compound offers a wealth of opportunities for the research scientist. A thorough understanding of its properties, synthetic routes, and safety requirements, as detailed in this guide, is paramount to unlocking its full potential in the laboratory.

References

-

Title: Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: SAFETY DATA SHEET Source: Angene Chemical URL: [Link]

-

Title: Safety Data Sheet - Angene Chemical Source: Angene Chemical URL: [Link]

-

Title: A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile - MDPI Source: MDPI URL: [Link]

-

Title: 4-Oxobutanenitrile | C4H5NO | CID 77049 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

- Title: US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents Source: Google Patents URL

-

Title: An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate - Quick Company Source: Quick Company URL: [Link]

-

Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-bromophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. acrospharma.co.kr [acrospharma.co.kr]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

4-(4-Bromophenyl)-4-oxobutanenitrile structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Bromophenyl)-4-oxobutanenitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-(4-bromophenyl)-4-oxobutanenitrile. It is designed for researchers, scientists, and drug development professionals who require a robust and validated methodology for confirming the chemical structure of synthetic intermediates and novel compounds. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, and culminating with the gold-standard of X-ray crystallography, this guide explains not only the "how" but the fundamental "why" behind each analytical step. The protocols described herein are designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment.

Introduction and Foundational Analysis

4-(4-Bromophenyl)-4-oxobutanenitrile is a versatile chemical intermediate frequently used in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure contains several key features—an aromatic ring, a ketone, a nitrile group, and a halogen atom—that make it an excellent case study for structure elucidation. Accurate and unambiguous confirmation of its structure is paramount for ensuring the integrity of subsequent synthetic steps and the safety and efficacy of final products.

The logical first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation.

-

Molecular Formula: C₁₀H₈BrNO[2]

-

Molecular Weight: 238.08 g/mol (for average isotopic abundance)[3]

-

Monoisotopic Mass: 236.97893 Da[3]

The degree of unsaturation (DoU) is calculated as follows: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (8/2) - (1/2) + (1/2) = 7

A DoU of 7 suggests a combination of rings and pi bonds. In this case, it is accounted for by the benzene ring (4 degrees), the carbonyl group (1 degree), and the nitrile group (2 degrees).

Overall Workflow for Structure Elucidation

The following workflow provides a systematic approach to confirming the structure, where each step provides complementary information.

Caption: A logical workflow for the comprehensive structure elucidation of an organic compound.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition, particularly the presence of bromine.

Causality and Expected Data

The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[4] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[4] This signature is a powerful diagnostic tool.

Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns useful for structural confirmation.[5] The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group.[6]

Caption: Predicted major fragmentation pathways for 4-(4-bromophenyl)-4-oxobutanenitrile in EI-MS.

Summary of Expected MS Data

| Feature | Expected m/z | Rationale & Reference |

| Molecular Ion [M]⁺ | 237 | Corresponds to the molecule containing the ⁷⁹Br isotope. |

| Isotopic Ion [M+2]⁺ | 239 | Corresponds to the molecule containing the ⁸¹Br isotope. The ~1:1 intensity ratio with the M⁺ peak is characteristic of a single bromine atom.[4] |

| Acylium Ion Fragment | 183 / 185 | Results from α-cleavage with loss of the •CH₂CH₂CN radical. This fragment retains the bromine atom and thus also shows a 1:1 isotopic pattern.[6][7] |

| Acylium Ion Fragment | 155 / 157 | Results from further loss of CO from the 183/185 fragment. |

| Bromophenyl Fragment | 76 | Corresponds to the C₆H₄ fragment after multiple cleavages. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their vibrational frequencies.

Causality and Expected Data

The structure contains two highly diagnostic functional groups: a nitrile (C≡N) and an aromatic ketone (C=O).

-

Nitrile (C≡N): The carbon-nitrogen triple bond gives rise to a strong, sharp absorption peak in a relatively clean region of the spectrum, making it easy to identify.[8][9] Its position is typically between 2260-2200 cm⁻¹.[8]

-

Aromatic Ketone (C=O): The carbonyl stretch of a ketone is one of the strongest absorptions in an IR spectrum. When conjugated with an aromatic ring, as in this case, the absorption frequency is lowered compared to a simple aliphatic ketone and typically appears below 1700 cm⁻¹.[7]

Summary of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics & Reference |

| ~3100-3000 | Aromatic C-H | Stretch | Multiple weak to medium peaks characteristic of sp² C-H bonds. |

| ~2900-2850 | Aliphatic C-H | Stretch | Weak peaks from the two methylene (-CH₂-) groups. |

| ~2250-2230 | Nitrile (C≡N) | Stretch | Strong, sharp, and highly diagnostic peak.[9][10] |

| ~1685 | Aromatic Ketone (C=O) | Stretch | Very strong and sharp peak. The position is lowered due to conjugation with the benzene ring.[7] |

| ~1600, ~1485 | Aromatic C=C | Stretch | Two to three medium to strong peaks. |

| ~825 | Aromatic C-H | Bending (out-of-plane) | Strong peak indicative of 1,4-disubstitution (para) on a benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity Mapping

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous mapping of atomic connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

Causality and Expected Data:

-

Aromatic Protons: The 1,4-disubstituted benzene ring will produce a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group (Hₐ) will be deshielded and appear further downfield than the protons ortho to the bromine atom (Hₑ).

-

Aliphatic Protons: The two methylene groups (-CH₂-CH₂-) are adjacent to different functional groups (carbonyl and nitrile). The protons alpha to the carbonyl group (Hₙ) will be significantly deshielded. They will be split into a triplet by the adjacent Hₒ protons. The Hₒ protons will also appear as a triplet, split by the Hₙ protons.

Summary of Expected ¹H NMR Data (in CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| Hₐ | ~7.90 | Doublet | 2H | Aromatic protons ortho to the C=O group, deshielded. |

| Hₑ | ~7.70 | Doublet | 2H | Aromatic protons ortho to the Br atom. |

| Hₙ | ~3.30 | Triplet | 2H | Methylene protons (α to C=O), deshielded by the ketone.[7][11] |

| Hₒ | ~2.85 | Triplet | 2H | Methylene protons (β to C=O), less deshielded. |

¹³C NMR Spectroscopy

The carbon NMR spectrum shows all unique carbon atoms in the molecule, providing complementary information to the ¹H NMR.

Causality and Expected Data:

-

Carbonyl Carbon: Ketone carbonyl carbons are highly deshielded and appear significantly downfield, typically >190 ppm.[6][7]

-

Nitrile Carbon: The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range.[8]

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry: two for the protonated carbons and two for the substituted (quaternary) carbons.

-

Aliphatic Carbons: Two signals for the two methylene carbons.

Summary of Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~196 | C=O (Ketone Carbonyl). Highly deshielded.[7] |

| ~135 | Aromatic C-Br (Quaternary). |

| ~132 | Aromatic C-H (ortho to Br). |

| ~130 | Aromatic C-H (ortho to C=O). |

| ~129 | Aromatic C-C=O (Quaternary). |

| ~118 | C≡N (Nitrile Carbon).[8] |

| ~35 | -CH₂-C=O (α-carbon). Deshielded by the carbonyl group. |

| ~18 | -CH₂-CN (β-carbon). |

X-Ray Crystallography: The Definitive Structure

While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12] It determines the precise three-dimensional arrangement of atoms in space, confirming connectivity, bond lengths, bond angles, and stereochemistry.[13][14]

Causality and Rationale: The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal.[15] The resulting diffraction pattern is mathematically decoded to generate an electron density map, from which the positions of all non-hydrogen atoms can be precisely determined.[16] This method provides the highest possible level of structural validation and is considered the gold standard in chemical analysis.[12]

Experimental Protocols

Protocol 1: Mass Spectrometry (Electron Ionization)

-

Sample Preparation: Dissolve ~0.1 mg of 4-(4-bromophenyl)-4-oxobutanenitrile in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Use a mass spectrometer equipped with an electron ionization (EI) source. Set the ionization energy to 70 eV.

-

Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire data over a mass range of m/z 50-400.

-

Analysis: Identify the molecular ion cluster ([M]⁺ and [M+2]⁺) and confirm the ~1:1 intensity ratio. Analyze the fragmentation pattern to identify characteristic fragments like the acylium ion.

Protocol 2: Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Setup: Perform a background scan on a clean, dry ATR crystal (e.g., diamond or zinc selenide).

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analysis: Process the spectrum (e.g., baseline correction). Identify and label the characteristic absorption bands for the C≡N, C=O, aromatic C=C, and C-H bonds.

Protocol 3: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal from the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. This is a longer experiment and may require several hundred to several thousand scans.

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling patterns. Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Conclusion

The structural elucidation of 4-(4-bromophenyl)-4-oxobutanenitrile is a systematic process where each analytical technique provides a unique and essential piece of the puzzle. Mass spectrometry confirms the molecular weight and the presence of bromine. Infrared spectroscopy identifies the key nitrile and aromatic ketone functional groups. Finally, ¹H and ¹³C NMR spectroscopy piece together the molecular skeleton, confirming the precise connectivity of the atoms. The convergence of data from these orthogonal techniques provides an exceptionally high degree of confidence in the assigned structure, which can be absolutely confirmed by X-ray crystallography if required. This rigorous, evidence-based approach is fundamental to modern chemical research and development.

References

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13496887, 4-(4-bromophenyl)-4-oxobutanenitrile. [Link][2]

-

Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. [Link][8]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link][7]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of Calgary. Infrared Spectroscopy (IR). [Link]

-

Fiveable. X-ray crystallography principles and applications. [Link][15]

-

Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link][11]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link][9]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link][4]

-

National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds. [Link][16]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][10]

-

Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link][12]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 150253124, 2-(4-Bromophenyl)-4-oxobutanenitrile. [Link][3]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. PubChemLite - 4-(4-bromophenyl)-4-oxobutanenitrile (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 3. 2-(4-Bromophenyl)-4-oxobutanenitrile | C10H8BrNO | CID 150253124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 8. fiveable.me [fiveable.me]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mkuniversity.ac.in [mkuniversity.ac.in]

- 13. X-ray_crystallography [bionity.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. fiveable.me [fiveable.me]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Bromophenyl)-4-oxobutanenitrile IUPAC name

An In-depth Technical Guide to 4-(4-Bromophenyl)-4-oxobutanenitrile for Advanced Research

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromophenyl)-4-oxobutanenitrile, a versatile chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and modern analytical techniques for its characterization. Furthermore, it explores the compound's role as a pivotal building block in the development of novel therapeutics and advanced materials, offering field-proven insights for researchers, chemists, and professionals in pharmaceutical development.

Introduction

4-(4-Bromophenyl)-4-oxobutanenitrile is a bifunctional molecule incorporating a ketone, a nitrile, and a brominated aromatic ring. This unique combination of functional groups makes it a highly valuable precursor in multi-step organic syntheses. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the ketone and nitrile moieties can be independently or concertedly transformed into a variety of other functional groups and heterocyclic systems. Its utility is particularly pronounced in medicinal chemistry, where it serves as a scaffold for creating complex molecular architectures designed to interact with specific biological targets.[1][2] This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its synthesis, characterization, and application.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundation of any scientific investigation. The standardized nomenclature and key identifiers for 4-(4-bromophenyl)-4-oxobutanenitrile are crucial for accurate database searching and regulatory compliance.

-

IUPAC Name : 4-(4-bromophenyl)-4-oxobutanenitrile[1]

-

Synonyms : No common synonyms are widely used.

-

CAS Number : 51765-77-6[1]

-

Molecular Formula : C₁₀H₈BrNO

-

InChI Key : UYGZSAQXYMVSOE-UHFFFAOYSA-N[1]

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Weight | 238.08 g/mol | PubChem[3] |

| Appearance | Solid | Sigma-Aldrich |

| SMILES | C1=CC(=CC=C1C(=O)CCC#N)Br | J&K Scientific[1] |

| Hazard Class | Acute Toxicity 4 (Oral) | Sigma-Aldrich |

| Hazard Statements | H302 (Harmful if swallowed) | Sigma-Aldrich |

Synthesis and Reaction Mechanisms

The synthesis of 4-(4-bromophenyl)-4-oxobutanenitrile can be achieved through several established synthetic routes. A common and reliable method involves the cyanoethylation of a brominated aromatic ketone precursor. This section outlines a representative protocol based on the Michael addition of a cyanide source to an α,β-unsaturated ketone (a chalcone derivative), a method well-documented for analogous structures.[4]

Proposed Synthesis Workflow: Michael Addition Route

The rationale for this approach lies in its efficiency and the ready availability of starting materials. The reaction proceeds via the conjugate addition of a nucleophilic cyanide ion to an electrophilic α,β-unsaturated system.

Caption: Proposed workflow for the synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example based on similar transformations and should be adapted and optimized under appropriate laboratory safety protocols.

-

Preparation of the Chalcone Intermediate:

-

To a stirred solution of 4-bromoacetophenone (1.0 eq) and a suitable aldehyde (e.g., formaldehyde or its equivalent, 1.1 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Cyanoethylation Reaction:

-

In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as Dimethyl Sulfoxide (DMSO), as described for a similar synthesis.[4]

-

Add a catalytic amount of acetic acid (0.1 eq).

-

To this vigorously stirred mixture, add a solution of potassium cyanide (KCN) (2.0 eq) in a minimal amount of water dropwise. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 50 °C and stir for 1-2 hours, monitoring by TLC.[4]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-(4-bromophenyl)-4-oxobutanenitrile.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods are standard for the characterization of 4-(4-bromophenyl)-4-oxobutanenitrile. The expected data are predicted based on the known effects of its constituent functional groups.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.6-7.8 | Doublet | 2H | Protons ortho to C=O |

| Aromatic Protons | ~7.5-7.7 | Doublet | 2H | Protons ortho to Br |

| Methylene Protons | ~3.2-3.4 | Triplet | 2H | -CO-CH₂ -CH₂-CN |

| Methylene Protons | ~2.8-3.0 | Triplet | 2H | -CO-CH₂-CH₂ -CN |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~195-198 | C =O |

| Aromatic Carbons | ~128-135 | Aromatic C -H, C -Br, C -CO |

| Nitrile Carbon | ~117-120 | -C ≡N |

| Methylene Carbon | ~30-35 | -C O-CH₂- |

| Methylene Carbon | ~15-20 | -C H₂-CN |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[5]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitrile (C≡N) stretch | ~2240 - 2260 | Medium |

| Carbonyl (C=O) stretch | ~1680 - 1700 | Strong |

| Aromatic C=C stretch | ~1580 - 1600 | Medium |

| C-H stretch (sp²) | ~3000 - 3100 | Medium |

| C-H stretch (sp³) | ~2850 - 2960 | Medium |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns. The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Applications in Research and Development

4-(4-Bromophenyl)-4-oxobutanenitrile is not typically an end-product but rather a strategic intermediate. Its value lies in its ability to be elaborated into more complex molecules.[1][2]

Drug Discovery and Medicinal Chemistry

The compound serves as a key building block for synthesizing a wide range of heterocyclic compounds and other pharmacologically active agents.[2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can participate in condensation reactions to form pyrimidines, pyridazines, or other ring systems. The bromophenyl moiety is an ideal substrate for Suzuki, Heck, and Sonogashira cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a drug candidate. For example, similar bromophenyl-containing structures are precursors in the synthesis of potent receptor antagonists.[7]

Caption: Versatility of 4-(4-Bromophenyl)-4-oxobutanenitrile in synthetic applications.

Material Science

Beyond pharmaceuticals, this compound can be used in the synthesis of specialized polymers and functional materials.[1][2] The polar nitrile and ketone groups can influence polymer properties, while the bromophenyl group can be used to graft the molecule onto surfaces or incorporate it into larger polymeric structures with enhanced thermal stability or specific electronic properties.

Conclusion

4-(4-Bromophenyl)-4-oxobutanenitrile is a chemical intermediate of significant strategic importance. Its well-defined structure and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for the synthesis of complex molecular targets. This guide has provided a consolidated resource covering its identity, properties, a reliable synthetic approach, characterization data, and key applications. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of such versatile building blocks in accelerating research and development pipelines is indisputable.

References

-

Vasilyev, A. V., et al. (2021). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 26(11), 3321. Available at: [Link]

-

PubChem. 2-(4-Bromophenyl)-4-oxobutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 4-Oxobutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Fleming, F. A., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

-

University of Calgary. Chapter 13: Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Tutor. (2015). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. YouTube. Retrieved from [Link]

- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

Chemistry Stack Exchange. 3-methyl-4-oxobutanenitrile or 3-formylbutanenitrile?. Retrieved from [Link]

-

Reich, H. J. Organic Chemistry Data - NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(4-Bromophenyl)-4-oxobutanenitrile | C10H8BrNO | CID 150253124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-(4-Bromophenyl)-4-oxobutanenitrile

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical properties of chemical intermediates is paramount for their effective application in synthesis and process development. 4-(4-Bromophenyl)-4-oxobutanenitrile is a versatile β-ketonitrile that serves as a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of multiple reactive functional groups: a ketone, a nitrile, and a brominated aromatic ring, which can be further functionalized through cross-coupling reactions.

Molecular and Structural Information

A precise understanding of the molecular identity is the foundation of all physicochemical characterization. The structural and molecular details of 4-(4-Bromophenyl)-4-oxobutanenitrile are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 4-(4-Bromophenyl)-4-oxobutanenitrile | [1] |

| Synonym(s) | 3-(4-Bromobenzoyl)propanenitrile | N/A |

| CAS Number | 51765-77-6 | [1] |

| Molecular Formula | C₁₀H₈BrNO | [2] |

| Molecular Weight | 238.08 g/mol | N/A |

| Physical Form | Solid (reported as beige crystals) | N/A |

| Chemical Structure |  | N/A |

Note: Some commercial suppliers incorrectly list the empirical formula as C₉H₈BrO and a molecular weight of approximately 212.06 g/mol .[3][4] The correct molecular formula, based on the compound's structure, is C₁₀H₈BrNO.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions can offer valuable initial estimates for certain properties. These predictions are useful for planning experiments, such as selecting appropriate solvent systems. The following data is derived from computational models.

| Property | Predicted Value | Source |

| XlogP | 1.9 | [2] |

| Monoisotopic Mass | 236.97893 Da | [2] |

Expert Insight: The XlogP value of 1.9 suggests that 4-(4-Bromophenyl)-4-oxobutanenitrile has moderate lipophilicity. This provides a rationale for anticipating good solubility in moderately polar to nonpolar organic solvents, and low solubility in water.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the key physical properties of 4-(4-Bromophenyl)-4-oxobutanenitrile.

Melting Point

The melting point is a critical indicator of a solid compound's purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

-

Sample Preparation:

-

Ensure the 4-(4-Bromophenyl)-4-oxobutanenitrile sample is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube, to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point. If the expected melting point is unknown, a preliminary rapid determination is advised.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile

Understanding the solubility of 4-(4-Bromophenyl)-4-oxobutanenitrile in various solvents is crucial for its use in reactions, for purification (recrystallization), and for analytical techniques such as NMR and chromatography.

-

Setup:

-

Arrange a series of labeled test tubes, each containing approximately 20-30 mg of 4-(4-Bromophenyl)-4-oxobutanenitrile.

-

Prepare a selection of solvents covering a range of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

-

Procedure:

-

To each test tube, add the selected solvent dropwise (approximately 0.5 mL at a time), vortexing or shaking vigorously after each addition.

-

Observe for complete dissolution. Continue adding solvent up to a total volume of 3 mL.

-

Categorize the solubility as:

-

Soluble: Dissolves completely.

-

Partially soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No apparent dissolution.

-

-

Caption: A simple workflow for qualitative solubility testing.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Anticipated ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The two protons ortho to the carbonyl group will be deshielded and appear as a doublet, while the two protons ortho to the bromine atom will appear as a second doublet. Each doublet will integrate to 2H.

-

Methylene Protons: Two triplets are expected for the two methylene groups (-CH₂-CH₂-). The methylene group adjacent to the carbonyl group will be more deshielded (likely δ 3.0-3.5 ppm) than the methylene group adjacent to the nitrile group (likely δ 2.5-3.0 ppm). Each triplet will integrate to 2H.

Anticipated ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (δ ~195-200 ppm).

-

Nitrile Carbon: A signal in the range of δ 115-125 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon attached to the bromine (C-Br) will be shifted to ~δ 128 ppm, the carbon attached to the carbonyl group (C-C=O) to ~δ 135 ppm, and the two pairs of equivalent CH carbons will appear in the δ 128-132 ppm range.

-

Methylene Carbons: Two signals for the aliphatic carbons, with the carbon adjacent to the carbonyl being more deshielded.

-

Weigh 5-10 mg of 4-(4-Bromophenyl)-4-oxobutanenitrile for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in which the compound is soluble.

-

Gently swirl or sonicate the vial to ensure complete dissolution.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Anticipated FT-IR Absorption Bands (Solid State, KBr pellet or ATR):

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Medium bands in the 2850-3000 cm⁻¹ region.

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity band around 2250 cm⁻¹. The intensity of this band can sometimes be weak.

-

Carbonyl (C=O) Stretch: A strong, sharp band around 1685 cm⁻¹, characteristic of an aryl ketone.

-

Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹, which may be difficult to assign definitively.

-

Place a small amount (1-2 mg) of 4-(4-Bromophenyl)-4-oxobutanenitrile in a small vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.

-

Using a pipette, place a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr) or the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample.

-

Acquire the spectrum. If the signal is too weak, add another drop of the solution and repeat the evaporation process. If the signal is too strong, clean the plate/crystal and use a more dilute solution.

Conclusion

4-(4-Bromophenyl)-4-oxobutanenitrile is a valuable synthetic intermediate with significant potential in various fields of chemical research and development. While comprehensive, experimentally verified physical property data is not widely published, this guide provides the necessary framework and detailed protocols for researchers to confidently characterize this compound. By following the outlined procedures for determining melting point, solubility, and spectroscopic profiles, scientists can generate the reliable data required for successful experimental design, process optimization, and quality control. This proactive approach to data generation ensures the efficient and effective application of this versatile chemical building block.

References

-

PubChemLite. 4-(4-bromophenyl)-4-oxobutanenitrile (C10H8BrNO). [Link]

Sources

Introduction: The Role of 4-(4-Bromophenyl)-4-oxobutanenitrile in Modern Synthesis

An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)-4-oxobutanenitrile

4-(4-Bromophenyl)-4-oxobutanenitrile is a versatile chemical intermediate recognized for its utility across multiple scientific domains.[1] Its molecular architecture, featuring a bromophenyl group, a ketone, and a nitrile moiety, makes it a valuable building block in synthetic organic chemistry.[2] This compound serves as a crucial precursor in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its unique chemical properties are particularly leveraged in drug development programs targeting specific biological pathways and in the creation of advanced materials like specialized polymers and coatings.[1][2]

Given its foundational role, a thorough understanding of its physicochemical properties is paramount for its effective application. Solubility, in particular, is a critical parameter that governs reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide provides a comprehensive analysis of the solubility of 4-(4-Bromophenyl)-4-oxobutanenitrile, offering a theoretical framework for prediction, a detailed protocol for experimental determination, and an exploration of the key factors that influence this essential property.

Physicochemical Profile and Structural Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties.

Table 1: Physicochemical Properties of 4-(4-Bromophenyl)-4-oxobutanenitrile

| Property | Value | Source |

| IUPAC Name | 4-(4-bromophenyl)-4-oxobutanenitrile | [1] |

| CAS Number | 51765-77-6 | [1] |

| Molecular Formula | C₁₀H₈BrNO | |

| Molecular Weight | 238.08 g/mol | Calculated from atomic weights |

| Physical Form | Solid | |

| SMILES | C1=CC(=CC=C1C(=O)CCC#N)Br | [1] |

| InChI Key | UYGZSAQXYMVSOE-UHFFFAOYSA-N | [1] |

The molecule's structure contains distinct regions of varying polarity, which dictates its interaction with different solvents.

Caption: Key functional regions of the 4-(4-Bromophenyl)-4-oxobutanenitrile molecule.

Theoretical Solubility Prediction: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[3][4] It posits that substances with similar polarities are more likely to be soluble in one another. Polar solvents will tend to dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[4][5]

Based on its structure:

-

Polar Features : The presence of the ketone and nitrile functional groups introduces significant polarity and the capacity to act as hydrogen bond acceptors.

-

Nonpolar Features : The bromophenyl ring and the ethylene bridge are nonpolar.

This duality suggests that 4-(4-Bromophenyl)-4-oxobutanenitrile will exhibit limited solubility in highly polar protic solvents (like water) and nonpolar aliphatic solvents (like hexane). Its optimal solubility is likely to be found in polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding.

Caption: Logical workflow for predicting solubility based on solvent class.

Experimental Protocol for Solubility Determination

While theoretical predictions are useful, empirical data is essential for accurate and reliable results. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[5]

Pillar of Trustworthiness: A Self-Validating Protocol